molecular formula C8H15Cl2N3OS B15326105 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride

Cat. No.: B15326105
M. Wt: 272.19 g/mol
InChI Key: AFQHZWTULWZSPU-UHFFFAOYSA-N
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Description

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride typically involves the reaction of 2-aminoethylthiazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylthiazole: A precursor in the synthesis of the compound.

    N-Methylacetamide: Another precursor used in the synthesis.

    2-Aminoethoxyamine dihydrochloride: A related compound with similar structural features.

Uniqueness

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H15Cl2N3OS

Molecular Weight

272.19 g/mol

IUPAC Name

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide;dihydrochloride

InChI

InChI=1S/C8H13N3OS.2ClH/c1-10-7(12)4-6-5-13-8(11-6)2-3-9;;/h5H,2-4,9H2,1H3,(H,10,12);2*1H

InChI Key

AFQHZWTULWZSPU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CSC(=N1)CCN.Cl.Cl

Origin of Product

United States

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